molecular formula C13H10N2O4 B2378108 N-(4-hydroxyphenyl)-3-nitrobenzamide CAS No. 313241-45-1

N-(4-hydroxyphenyl)-3-nitrobenzamide

Cat. No.: B2378108
CAS No.: 313241-45-1
M. Wt: 258.233
InChI Key: QRMFVSAMUVRYHP-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Chemical Biology and Advanced Materials

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The benzamide core, consisting of a benzene (B151609) ring attached to an amide functional group, is a structural motif found in numerous biologically active compounds and functional materials. wikipedia.org

In the realm of chemical biology , benzamide derivatives are extensively studied for their wide-ranging pharmacological activities. researchgate.net They are integral to the design of enzyme inhibitors, with prominent examples including inhibitors for histone deacetylases (HDACs), carbonic anhydrase, and acetylcholinesterase. nih.govnih.gov The amide linkage can form crucial hydrogen bonds with biological targets like enzymes and receptors, making this class of compounds versatile for developing new therapeutic agents against cancer, inflammation, microbial infections, and neurological disorders. researchgate.netnih.govontosight.ai

In the field of advanced materials , the structural rigidity and potential for hydrogen bonding in benzamide derivatives make them excellent building blocks for polymers and supramolecular assemblies. Aromatic polyamides, for instance, are known for their exceptional thermal stability, mechanical strength, and chemical resistance, leading to their use in high-performance applications. researchgate.net The ability to modify the benzene rings with various functional groups allows for the fine-tuning of properties such as solubility, conductivity, and optical characteristics.

Overview of Nitro- and Hydroxyphenyl-Substituted Benzamides in Scientific Inquiry

The introduction of specific substituents, such as nitro (NO₂) and hydroxyphenyl (-C₆H₄-OH) groups, onto the benzamide framework dramatically influences the molecule's properties and applications.

Nitro-substituted benzamides are a focal point of research due to the strong electron-withdrawing nature of the nitro group. This feature can significantly alter the electronic properties of the molecule, which is a key factor in both biological activity and material science. nih.govnih.gov In medicinal chemistry, nitro-containing compounds have been investigated for a variety of activities, including antimicrobial and anti-inflammatory effects. nih.govijpbs.com The nitro group's ability to participate in specific interactions can enhance the binding affinity of a molecule to its biological target. nih.gov

Hydroxyphenyl-substituted benzamides , on the other hand, are characterized by the presence of a hydroxyl (-OH) group on a phenyl ring. This group is a hydrogen bond donor and can significantly impact a molecule's solubility and its ability to interact with biological systems. researchgate.net The hydroxyl group is a common feature in many natural and synthetic compounds with antioxidant and other pharmacological properties. In materials science, the hydroxyl group can serve as a reactive site for further chemical modifications or play a direct role in forming intermolecular hydrogen-bonded networks, influencing the material's bulk properties. researchgate.net

The combination of both nitro and hydroxyphenyl substituents within a single benzamide structure, as seen in N-(4-hydroxyphenyl)-3-nitrobenzamide, creates a molecule with a unique profile of electronic and hydrogen-bonding capabilities, making it a compelling subject for scientific investigation.

Significance of this compound in Current Research Landscape

This compound is a specific isomer that combines the structural features discussed above. While extensive, dedicated research on this particular molecule is still emerging, its chemical structure suggests significant potential in several areas. The presence of the nitro group on one phenyl ring and the hydroxyl group on the other creates a molecule with distinct electronic and interactive properties.

Research into closely related isomers, such as N-(4-hydroxyphenyl)-4-nitrobenzamide, has provided valuable insights. For example, crystallographic studies of the 4-nitro isomer have detailed its molecular structure, showing an almost planar conformation where intermolecular N-H···O and O-H···O hydrogen bonds create sheet-like structures in the crystal lattice. researchgate.net Such studies are crucial for understanding how these molecules self-assemble, a key aspect in the design of new materials. These compounds are considered valuable precursors for high-performance polymers due to their potential to enhance thermal stability and solubility. researchgate.net

The specific placement of the nitro group at the 3-position in this compound, as opposed to the 4-position, would be expected to alter the molecule's geometry and electronic distribution, leading to different physical properties and biological activities. Quantitative structure-activity relationship (QSAR) studies on other nitro- and hydroxy-substituted benzamides have shown that the presence and position of these groups are critical determinants of their biological effects, such as the inhibition of photosynthetic electron transport. nih.gov

The study of this compound and its analogues contributes to a deeper understanding of structure-property relationships. This knowledge is vital for the rational design of new molecules with tailored functions, whether as potent enzyme inhibitors in medicine or as specialized components in advanced materials. nih.govnih.gov

Compound Properties

PropertyValue
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-6-4-10(5-7-12)14-13(17)9-2-1-3-11(8-9)15(18)19/h1-8,16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMFVSAMUVRYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl 3 Nitrobenzamide

Established Synthetic Pathways for Benzamide (B126) Core Formation

The formation of the amide bond is the central step in the synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide. This is most commonly achieved through the coupling of a carboxylic acid derivative and an amine.

The most direct and widely employed method for synthesizing this compound is the acylation of 4-aminophenol (B1666318) with 3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is efficient for forming the amide linkage. fishersci.co.ukmdpi.com

The process typically involves dissolving 4-aminophenol in a suitable solvent, such as dichloromethane (B109758), and adding a base to neutralize the hydrochloric acid byproduct generated during the reaction. fishersci.co.ukresearchgate.net Triethylamine (B128534) or pyridine (B92270) are commonly used for this purpose. researchgate.netgoogle.com A solution of 3-nitrobenzoyl chloride is then added, often at reduced temperatures (e.g., 0-5 °C) to control the reaction's exothermicity. researchgate.net The reaction mixture is stirred for a period, after which the product is isolated through standard workup procedures, including washing with dilute acid and base to remove unreacted starting materials and byproducts. mdpi.com

Reactant 1Reactant 2BaseSolventKey ConditionsReference
4-Aminophenol3-Nitrobenzoyl ChlorideTriethylamineDichloromethane (DCM)Stir at 0-5°C, followed by stirring at room temperature. researchgate.net
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideTriethylamineDichloromethane (DCM)Stirred for 10 min before base addition, complete in 30 min. mdpi.com

While the acyl chloride method is prevalent, alternative condensation reactions can also be employed to form the benzamide core, particularly starting from 3-nitrobenzoic acid. These methods utilize coupling reagents that activate the carboxylic acid, facilitating its reaction with 4-aminophenol.

Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk In a typical procedure, 3-nitrobenzoic acid is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) along with the coupling agent and, often, an activating additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form a highly reactive O-acylisourea intermediate. fishersci.co.uk 4-Aminophenol is then added to the activated species to yield this compound. These methods are advantageous as they avoid the need to prepare the often moisture-sensitive acyl chloride, though they may require more rigorous purification to remove coupling agent byproducts. fishersci.co.uk

Functional Group Interconversions on this compound

Once synthesized, this compound possesses two key functional groups—the nitro group and the hydroxyl group—that can be selectively modified to produce a range of derivatives.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding N-(4-hydroxyphenyl)-3-aminobenzamide. masterorganicchemistry.comjsynthchem.com This conversion transforms a strongly electron-withdrawing group into a strongly electron-donating one, significantly altering the molecule's electronic properties. masterorganicchemistry.com A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common. masterorganicchemistry.comwikipedia.org

This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. masterorganicchemistry.comwikipedia.org The reaction is often carried out in solvents like ethanol (B145695), methanol, or toluene. google.comresearchgate.net

Alternatively, chemical reduction methods using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), can achieve the same transformation. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol is another effective, non-aqueous system for nitro group reduction. masterorganicchemistry.com The choice of method depends on the desired selectivity and tolerance of other functional groups in the molecule. For this compound, conditions must be chosen carefully to avoid reduction of the aromatic rings or cleavage of the amide bond.

MethodReagents/CatalystTypical ConditionsAdvantagesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPressurized H₂ in a solvent like ethanol or toluene.Clean reaction with high yields; byproduct is water. google.commasterorganicchemistry.comwikipedia.org
Metal in AcidFe, Sn, or Zn with HClAqueous or alcoholic acidic media.Cost-effective and widely used in industrial applications. masterorganicchemistry.com
Tin(II) ChlorideSnCl₂Ethanol solvent.Offers a pH-neutral, non-aqueous alternative. masterorganicchemistry.com

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before forming the final amine. nih.gov

The phenolic hydroxyl group on the 4-hydroxyphenyl ring is another site for chemical modification, allowing for the synthesis of ether and ester derivatives. nih.govresearchgate.net These reactions can alter the compound's solubility, polarity, and biological activity.

O-Alkylation (Etherification): Ethers can be prepared by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.net This reaction, a form of the Williamson ether synthesis, typically uses a base like sodium ethoxide or sodium hydride to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then displaces the halide from the alkylating agent to form the ether linkage. researchgate.net

O-Acylation (Esterification): Esters are synthesized by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an organic anhydride (B1165640). nih.govresearchgate.net For example, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine would yield the corresponding acetate (B1210297) ester. nih.gov This derivatization is often used to protect the hydroxyl group or to introduce a new functional moiety. nih.gov

Synthesis of Structurally Related Benzamide Analogues for Comparative Studies

The synthesis of structurally related analogues is essential for comparative studies, such as investigating structure-activity relationships (SAR). nih.gov By systematically modifying the structure of this compound, researchers can probe the influence of different functional groups and their positions on the molecule's properties.

Analogues can be synthesized by:

Varying the Nitro Group Position: Using 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride in the initial coupling step would yield the corresponding ortho- and para-isomers, N-(4-hydroxyphenyl)-2-nitrobenzamide and N-(4-hydroxyphenyl)-4-nitrobenzamide, respectively. researchgate.netnih.gov

Modifying Substituents on the Benzoyl Ring: Starting with differently substituted nitrobenzoic acids allows for the introduction of other functional groups like chloro, methyl, or methoxy (B1213986) groups onto the nitro-bearing ring. nih.govresearchgate.net

Altering the Phenol (B47542) Moiety: Replacing 4-aminophenol with other substituted aminophenols (e.g., 3-aminophenol, 2-aminophenol) or other substituted anilines (e.g., p-anisidine) in the initial synthesis provides another axis for structural variation. researchgate.netmdpi.com

Modifications on the Hydroxyphenyl Ring

The phenolic hydroxyl group on the hydroxyphenyl ring is a prime site for chemical derivatization, primarily through O-alkylation and O-acylation reactions. These modifications can significantly alter the compound's polarity, solubility, and interaction with biological targets.

O-Alkylation and O-Arylation: The introduction of alkyl or aryl ethers can be achieved under various conditions. A common strategy involves the reaction of this compound with alkyl halides in the presence of a base. For instance, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives bearing N,N-dialkylaminoethoxy/propoxy moieties have been synthesized, indicating that the phenolic hydroxyl group can be readily alkylated to introduce functionalized side chains. While this example is on a trimethoxybenzamide analog, the underlying principle of Williamson ether synthesis is directly applicable.

Another approach involves palladium-catalyzed O-arylation, which can introduce various aryl groups to the phenolic oxygen. This method offers a broad substrate scope for creating diverse ether linkages.

O-Acylation: Esterification of the phenolic hydroxyl group is another facile modification. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. For example, N-(4'-hydroxyphenyl)acetamide has been reacted with various acyl chlorides to produce the corresponding esters. This demonstrates the feasibility of acylating the hydroxyl group, which can serve to introduce a range of ester functionalities to the this compound core.

The following table summarizes representative O-alkylation and O-acylation reactions applicable to the hydroxyphenyl ring:

ModificationReagents and ConditionsResulting Functional Group
O-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)Ether
O-ArylationAryl halide, Palladium catalyst, BaseAryl ether
O-AcylationAcyl chloride or Acid anhydride, BaseEster

Substituent Variations on the Nitrobenzamide Ring

The nitrobenzamide ring offers two primary avenues for chemical modification: transformation of the nitro group and substitution on the aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which can then serve as a handle for further functionalization. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media are also effective. The resulting 3-aminobenzamide (B1265367) derivative opens up possibilities for subsequent reactions such as acylation, alkylation, or diazotization followed by substitution.

The selective reduction of one nitro group in the presence of others is also possible using specific reagents like sodium sulfide (B99878) (Na2S).

Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). While the nitro group itself is not typically the leaving group, its presence in the meta position in this compound directs nucleophilic attack to the ortho and para positions relative to the nitro group. If a suitable leaving group (e.g., a halogen) were present at these positions, it could be displaced by various nucleophiles.

Diversification at the Amide Linker

The amide bond itself is generally stable, but modifications can be achieved through N-alkylation or, more drastically, through cleavage and reformation.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a strong base. For instance, a general method for the N-alkylation of benzamides involves the use of a base like sodium hydride to deprotonate the amide, followed by the addition of an alkylating agent.

Amide Bond Cleavage and Reformation: While less common for simple diversification, the amide bond can be cleaved under harsh acidic or basic conditions. This would separate the hydroxyphenyl and nitrobenzoyl moieties, which could then be re-coupled with different partners to create a wider range of analogs. For example, the cleaved 4-aminophenol could be reacted with a different substituted benzoyl chloride, or the 3-nitrobenzoic acid could be coupled with a different aniline (B41778) derivative.

The following table outlines potential modifications at the amide linker:

ModificationReagents and ConditionsResulting Structure
N-AlkylationAlkyl halide, Strong base (e.g., NaH)N-Alkyl-N-(4-hydroxyphenyl)-3-nitrobenzamide
Amide CleavageStrong acid or base, heat4-Aminophenol and 3-Nitrobenzoic acid

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-hydroxyphenyl)-3-nitrobenzamide and Analogues

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on both aromatic rings. The nitro group (-NO₂) on the benzamide (B126) ring is a strong electron-withdrawing group, which deshields the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm values). Conversely, the hydroxyl (-OH) group on the phenyl ring is an electron-donating group, which shields the aromatic protons, particularly those in the ortho and para positions, shifting their signals to a higher field.

The amide proton (N-H) and the hydroxyl proton (O-H) are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons on the 3-nitrophenyl ring will exhibit complex splitting patterns due to spin-spin coupling. Similarly, the protons on the 4-hydroxyphenyl ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of analogous compounds such as 3-nitrobenzamide, 4-hydroxybenzamide, and related derivatives. rsc.orgchemicalbook.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Amide N-H10.0 - 10.5Singlet (broad)
Hydroxyl O-H9.0 - 9.5Singlet (broad)
H-2' (3-nitrophenyl)~8.7Singlet/Triplet
H-6' (3-nitrophenyl)~8.4Doublet of Doublets
H-4' (3-nitrophenyl)~8.3Doublet of Doublets
H-5' (3-nitrophenyl)~7.7Triplet
H-2, H-6 (4-hydroxyphenyl)~7.5Doublet
H-3, H-5 (4-hydroxyphenyl)~6.8Doublet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also heavily influenced by the electronic environment. The carbonyl carbon (C=O) of the amide group is typically found significantly downfield, in the range of 160-170 ppm.

The carbon atoms of the 3-nitrophenyl ring are influenced by the electron-withdrawing nitro group, leading to characteristic shifts. The carbon atom directly attached to the nitro group (C-3') will be significantly affected. The carbons of the 4-hydroxyphenyl ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide linkage. The carbon attached to the hydroxyl group (C-4) will appear at a lower field compared to the other carbons on that ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of analogous compounds such as 4-nitrobenzamide (B147303) derivatives and 4-hydroxyphenylacetamide. ijpbs.comnih.govchemicalbook.com

Carbon AssignmentPredicted Chemical Shift (ppm)
Amide C=O~164
C-4 (hydroxyphenyl)~155
C-3' (nitrophenyl)~148
C-1' (nitrophenyl)~136
C-1 (hydroxyphenyl)~131
C-5' (nitrophenyl)~130
C-6' (nitrophenyl)~127
C-2' (nitrophenyl)~122
C-2, C-6 (hydroxyphenyl)~122
C-3, C-5 (hydroxyphenyl)~116
C-4' (nitrophenyl)~115

While ¹H and ¹³C NMR provide information on the chemical environments, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on each ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated carbons by linking the proton shifts to the carbon shifts.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into structure, conformation, and dynamics at an atomic level. st-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. For this compound, ssNMR can be used to characterize its polymorphic forms (different crystalline structures) and to distinguish between crystalline and amorphous states. st-andrews.ac.uk Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra from solid samples. st-andrews.ac.uk By analyzing the chemical shifts and line widths in the ssNMR spectrum, information about intermolecular interactions, such as hydrogen bonding in the crystal lattice, can be inferred.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making FT-IR an excellent tool for identifying functional groups.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to its various functional groups.

N-H and O-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ due to the overlapping stretching vibrations of the amide N-H and the phenolic O-H groups, with the broadening caused by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. niscpr.res.in

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch of the amide group is expected around 1650-1680 cm⁻¹. nih.govresearchgate.net Its exact position can indicate the extent of hydrogen bonding.

N-H Bending (Amide II): The N-H bending vibration, often coupled with C-N stretching, appears as a strong band in the region of 1530-1560 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹. nih.govesisresearch.org

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the 1200-1260 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound Frequencies are based on data from analogous nitrobenzamide and hydroxyphenyl amide compounds. nih.govniscpr.res.inesisresearch.orgmuthayammal.in

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3400Strong, Broad
N-H StretchAmide -NH3200 - 3400Medium, Broad
C-H StretchAromatic3000 - 3100Medium
C=O Stretch (Amide I)Amide1650 - 1680Strong
NO₂ Asymmetric StretchNitro1500 - 1560Strong
N-H Bend (Amide II)Amide1530 - 1560Strong
NO₂ Symmetric StretchNitro1330 - 1370Strong
C-O StretchPhenolic1200 - 1260Strong

X-ray Crystallographic Analysis of this compound and Related Benzamides

The molecular geometry of N-substituted benzamides is characterized by the spatial arrangement of the two aromatic rings connected by the amide linkage. In the crystal structure of the related compound N-(4-hydroxyphenyl)-4-nitrobenzamide, the molecule adopts a nearly planar conformation. researchgate.netdoaj.org This planarity is a common feature in many benzanilides, although significant twisting between the rings can occur depending on the substitution pattern. The bond lengths and angles within the benzamide core are generally within the expected ranges for sp² hybridized carbon and nitrogen atoms. nih.govresearchgate.net For example, the C-N bond of the amide linkage typically exhibits partial double bond character.

The dihedral angle between the two aromatic rings is a critical conformational parameter in benzanilides. In N-(4-hydroxyphenyl)-4-nitrobenzamide, this angle is reported to be a mere 2.31(7)°. researchgate.netdoaj.org This near-coplanarity suggests significant electronic communication between the two rings. However, in other substituted benzamides, the dihedral angle can be much larger. For instance, in 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle is 26.1(1)°. nih.govotterbein.edu The magnitude of this angle is influenced by a balance of steric hindrance from substituents and the electronic effects that favor planarity for extended π-conjugation. The position of the nitro group at the 3-position in this compound is expected to influence the dihedral angle, likely leading to a non-planar conformation to minimize steric repulsion.

CompoundDihedral Angle (°)
N-(4-hydroxyphenyl)-4-nitrobenzamide2.31(7)
3,5-Dinitro-N-(4-nitrophenyl)benzamide7.78(4)
4-Nitro-N-(3-nitrophenyl)benzamide26.1(1)
2-Hydroxy-N-(3-nitrophenyl)benzamide12.23(7)

The crystal structures of this compound and its analogs are stabilized by extensive intermolecular hydrogen bonding networks. The primary interactions are of the N—H⋯O and O—H⋯O types. In the crystal structure of N-(4-hydroxyphenyl)-4-nitrobenzamide, these hydrogen bonds link the molecules into sheet-like structures. researchgate.netdoaj.org The amide N-H group and the phenolic O-H group act as hydrogen bond donors, while the carbonyl oxygen and the oxygens of the nitro group serve as acceptors.

The formation of these hydrogen bonds is a recurring motif in the crystal engineering of benzamides. nih.gov For example, in 2-Hydroxy-N-(3-nitrophenyl)benzamide, intermolecular N—H⋯O and O—H⋯O hydrogen bonds also build up sheets. researchgate.net The specific connectivity and dimensionality of the hydrogen-bonded network (chains, sheets, or three-dimensional frameworks) depend on the relative positions of the functional groups. In some cases, intramolecular hydrogen bonds can also be present, particularly if a substituent is located at the ortho position of the benzoyl ring. researchgate.net

CompoundHydrogen Bond TypesResulting Structure
N-(4-hydroxyphenyl)-4-nitrobenzamideN—H⋯O, O—H⋯OSheets
3,5-Dinitro-N-(4-nitrophenyl)benzamideN—H⋯OChains
2-Hydroxy-N-(3-nitrophenyl)benzamideN—H⋯O, O—H⋯OSheets
Tris(4-hydroxyphenyl)methaneO—H⋯OTwo-dimensional square networks

In other nitro-substituted benzamides, different packing motifs are observed. For example, in 4-Nitro-N-(3-nitrophenyl)benzamide, the molecules are stacked along the a-axis with significant π-π interactions between the benzene rings of adjacent molecules. nih.gov The crystal packing in 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide is stabilized by a combination of N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds. researchgate.net The specific packing arrangement in this compound will be determined by the precise nature of its hydrogen bonding network and the steric demands of the 3-nitro substituent.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions.

The π-π* transitions arise from the excitation of electrons in the delocalized π-system of the aromatic rings and the amide group. These are typically high-intensity absorptions. The n-π* transitions involve the promotion of a non-bonding electron (for example, from the oxygen of the carbonyl group or the nitro group) to an anti-bonding π* orbital. These transitions are generally of lower intensity. The presence of the nitro group, a strong chromophore, and the hydroxyl group, an auxochrome, on the aromatic rings is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzanilide. researchgate.net The exact positions and intensities of the absorption bands would be sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. While a specific UV-Vis spectrum for this compound is not detailed in the provided search results, analysis of similar compounds confirms the presence of these characteristic electronic transitions. researchgate.net

Computational and Theoretical Investigations of N 4 Hydroxyphenyl 3 Nitrobenzamide

Quantum Chemical Investigations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. nih.gov For molecules like N-(4-hydroxyphenyl)-3-nitrobenzamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into their structural and electronic nature. nih.govresearcher.life

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For aromatic amides, the planarity of the molecule is a key feature. In a study of the isomeric compound N-(4-hydroxyphenyl)-4-nitrobenzamide, X-ray crystallography revealed a nearly planar conformation, with a very small dihedral angle of 2.31 (7)° between its two benzene (B151609) rings. researchgate.net The nitro group was also found to be coplanar with the adjacent benzamide (B126) ring. researchgate.net

For this compound, DFT calculations would similarly be used to find the optimized bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy. arxiv.org This analysis helps in understanding the molecule's conformational stability. The resulting optimized structure provides a foundation for calculating other properties like vibrational frequencies and electronic orbitals. nih.gov Theoretical calculations are typically performed for molecules in the gaseous phase, which can lead to slight variations when compared to experimental data from solid crystalline states. researchgate.net

Table 1: Representative Bond Parameters of Benzamide Derivatives Note: This table presents typical bond lengths and angles for related structures as specific optimized geometry data for this compound is not available in the cited literature.

Parameter Typical Value (Å or °) Description
C=O Bond Length ~1.23 Å Carbonyl double bond in the amide group.
C-N (amide) Bond Length ~1.35 Å Amide bond connecting carbonyl and nitrogen.
N-H Bond Length ~1.01 Å Amide proton bond.
C-N (nitro) Bond Length ~1.48 Å Bond connecting nitro group to the benzene ring.
N=O Bond Length ~1.22 Å Nitro group oxygen bonds.
C-C-N-O Dihedral Angle Varies Describes the twist of the nitro group relative to the ring.
Benzene Ring Dihedral Varies Angle between the planes of the two aromatic rings.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In computational studies of related nitro-aromatic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the hydroxyphenyl ring, while the LUMO is typically centered on the electron-withdrawing nitrobenzamide moiety. scispace.comimist.ma This distribution indicates that an electronic transition would involve a charge transfer from the hydroxyphenyl donor to the nitrobenzamide acceptor. scispace.com The energy gap reflects the chemical reactivity and can be correlated with the molecule's potential biological or chemical activity. irjweb.com

Parameter Energy (eV) Description
EHOMO ~ -6.3 eV Energy of the Highest Occupied Molecular Orbital.
ELUMO ~ -1.8 eV Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) ~ 4.5 eV ELUMO - EHOMO; indicates chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These are usually located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H or O-H). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups, identifying them as sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov The hydrogen of the hydroxyl and amide groups would exhibit positive potential. researchgate.net

DFT calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) involve determining the frequencies of the normal modes of vibration of the optimized molecular structure. esisresearch.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. esisresearch.org For nitrobenzamide derivatives, characteristic vibrational bands include N-H stretching, C=O stretching, and the symmetric and asymmetric stretching of the NO₂ group. esisresearch.orgnih.gov For example, in related compounds, the asymmetric and symmetric NO₂ stretching modes appear around 1550 cm⁻¹ and 1340 cm⁻¹, respectively. esisresearch.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov The calculated shifts are compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to predict the NMR spectrum. nih.govresearchgate.net These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule, aiding in structural elucidation. nih.gov

Table 3: Predicted Vibrational Frequencies for a Nitrobenzamide Moiety (Illustrative) Note: Wavenumbers are typical and based on studies of similar compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3400 Medium
C-H Stretch (Aromatic) 3100-3000 Weak
C=O Stretch ~1650 Strong
NO₂ Asymmetric Stretch ~1550 Strong
NO₂ Symmetric Stretch ~1340 Very Strong
C-N Stretch ~1010 Medium

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding the molecule's reactivity, hardness, and electrophilicity. nih.gov

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger energy gap corresponds to a harder, less reactive molecule. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is defined as ω = μ² / 2η. irjweb.com

Computational Molecular Interactions: Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.gov

In docking studies involving nitrobenzamide derivatives, researchers have investigated their potential as inhibitors for various enzymes. For instance, studies on similar compounds have explored their binding to enzymes like inducible nitric oxide synthase (iNOS), α-glucosidase, and α-amylase. nih.govresearchgate.netnih.gov The process involves placing the ligand (e.g., this compound) into the active site of the target protein and evaluating the binding energy of different poses. nih.gov

The analysis of the docked complex reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov For this compound, the hydroxyl, amide, and nitro groups would be expected to act as key hydrogen bond donors and acceptors, forming stable interactions with the receptor and contributing to its binding affinity. nih.gov The aromatic rings can participate in hydrophobic and π-π stacking interactions. nih.gov Such studies provide valuable insights into the molecule's potential biological activity and can guide the design of more potent analogs. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
N-(4-hydroxyphenyl)-4-nitrobenzamide
4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
2-nitro-N-(4-nitrophenyl)benzamide
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

Prediction of Ligand-Protein Binding Modes with Target Macromolecules

There is no specific information available in the search results regarding the prediction of ligand-protein binding modes for this compound with any target macromolecules. Computational docking studies for analogous compounds have been performed to identify potential binding orientations within protein active sites. nih.govnih.gov

Identification of Key Active Site Residues and Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Specific active site residues and their interaction types with this compound have not been documented. Research on similar molecules, like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, has identified key interactions such as hydrophobic contacts with residues like HIS447, TRP86, and TYR337 within the acetylcholinesterase active site, but this data is not transferable. nih.gov

Assessment of Predicted Binding Affinities and Scoring Functions

Predicted binding affinities and docking scores for this compound are not available. For other substituted nitrobenzamide derivatives, molecular docking studies have yielded binding energy values, but these are specific to the studied compounds and their respective protein targets. nih.gov

Molecular Dynamics (MD) Simulations

Evaluation of Ligand-Target Complex Stability and Dynamics

No molecular dynamics simulation studies have been published that evaluate the stability and dynamics of a this compound-target complex. Such simulations are crucial for understanding the behavior of a ligand within a binding pocket over time. nih.gov

Analysis of Conformational Changes (RMSD, RMSF)

Data from Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses, which measure the stability of the ligand-protein complex and the flexibility of protein residues, respectively, are not available for this compound. For comparison, a study on a related trimethoxybenzamide derivative complexed with acetylcholinesterase reported a stable RMSD of 2.4 Å during simulation. nih.gov

Analysis of Intermolecular Interactions in the Solid State

There are no published crystal structure analyses for this compound that would detail its intermolecular interactions in the solid state. However, a study on its isomer, N-(4-hydroxyphenyl)-4-nitrobenzamide, revealed that intermolecular N—H⋯O and O—H⋯O hydrogen bonds are key interactions that link molecules into sheets in the crystal lattice. researchgate.net Similar interactions would be expected for the 3-nitro isomer, but specific geometric details are unknown without experimental data.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify the various intermolecular interactions that govern the packing of molecules within a crystal lattice. This technique provides a three-dimensional picture of the molecular environment and offers a quantitative breakdown of the close contacts that contribute to the stability of the crystal structure.

The analysis involves mapping the Hirshfeld surface of a molecule, which is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule isolated from the crystal). Several properties can be mapped onto this surface, with one of the most insightful being the normalized contact distance, or dnorm. The dnorm value is calculated based on the distance from the surface to the nearest atom nucleus external to the surface (de) and internal to the surface (di), normalized by the van der Waals (vdW) radii of the respective atoms.

The dnorm surface is color-coded to provide a direct visualization of intermolecular contacts. nih.gov

Red regions indicate contacts that are shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. nih.govmdpi.com

White regions denote contacts where the distance is approximately equal to the vdW radii. nih.gov

Blue regions represent contacts that are longer than the vdW radii. nih.gov

For a molecule such as this compound, which possesses hydrogen bond donors (N-H from the amide, O-H from the phenol) and acceptors (O=C from the amide, O atoms from the nitro group and hydroxyl group), the dnorm map would be expected to show distinct red spots corresponding to N–H⋯O and O–H⋯O hydrogen bonds, which are crucial in stabilizing the crystal packing.

For this compound, the key intermolecular contacts expected to contribute significantly to the crystal packing are:

O···H/H···O Interactions: These are typically the most significant interactions due to the presence of strong N–H⋯O and O–H⋯O hydrogen bonds. They appear as sharp, distinct spikes in the lower-left region of the fingerprint plot. mdpi.comresearchgate.net

H···H Interactions: Given the abundance of hydrogen atoms on the phenyl rings, these contacts, representing van der Waals forces, usually account for the largest portion of the Hirshfeld surface area. nih.govnih.gov

Other Contacts: Contributions from C···C, N···O, and C···N contacts are also possible, representing π-π stacking and other specific interactions involving the nitro and amide groups.

The relative contributions of these interactions determine the final supramolecular architecture. A hypothetical breakdown of these contributions, based on analyses of structurally similar compounds, is presented in the table below. nih.govnih.govstrath.ac.uk

Interactive Data Table: Estimated Percentage Contributions of Intermolecular Contacts for this compound

Intermolecular Contact TypeEstimated Percentage Contribution (%)Key Features in 2D Fingerprint Plot
H···H35 - 45Large, diffuse region in the middle of the plot
O···H / H···O25 - 35Sharp, distinct spikes at low de and di values
C···H / H···C15 - 25Wing-like features on either side of the diagonal
C···C3 - 7Often present where π-π stacking occurs
N···O / O···N2 - 6Specific points corresponding to nitro group interactions
C···N / N···C1 - 3Minor contributions from amide group contacts

Biological Activity and Mechanistic Elucidation of N 4 Hydroxyphenyl 3 Nitrobenzamide

Enzyme Inhibition Profile

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies (Insights from Related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Research into various benzamide (B126) derivatives has revealed their potential as cholinesterase inhibitors. nih.govresearchgate.net For instance, a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. researchgate.net These compounds were generally more effective against AChE than BuChE. researchgate.net

Similarly, another study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives identified compounds with significant AChE inhibitory potency, with one derivative exhibiting an IC50 value of 1.1 ± 0.25 µM. nih.gov The structure-activity relationship in these series often indicates that the substitution pattern on the benzamide and phenyl rings markedly influences inhibitory activity and selectivity. nih.gov For example, N-benzyl benzamide derivatives have been identified as highly selective and potent BuChE inhibitors, with IC50 values in the sub-nanomolar range. nih.gov Molecular modeling studies suggest that these benzamide compounds can interact with both the catalytic and peripheral sites of the AChE enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives
Compound TypeTarget EnzymeReported IC50 (µM)
Halogenated 2-hydroxy-N-phenylbenzamidesAChE33.1 - 85.8
Halogenated 2-hydroxy-N-phenylbenzamidesBuChE53.5 - 228.4
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivative (4g)AChE1.1
Picolinamide derivative (7a)AChE2.49

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and survival. nih.gov Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a prominent strategy in anti-cancer therapy. nih.govnih.gov Various heterocyclic compounds, including those with benzamide moieties, have been explored as VEGFR-2 inhibitors.

Studies on bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives bearing N-(4-hydroxyphenyl)benzamide side chains have shown potent VEGFR-2 inhibitory activities. For example, amide derivatives in this class displayed IC50 values as low as 9.7 nM against VEGFR-2. nih.gov The substitution pattern on the benzamide's phenyl ring significantly influences activity, with different halogen and hydroxyl substitutions leading to varied inhibitory potencies. nih.gov The general mechanism involves the inhibitor binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation cascade that leads to angiogenesis. mdpi.com

Table 2: VEGFR-2 Inhibitory Activity of Related Amide Derivatives
Compound TypeReported IC50 (nM)
Bis-triazolo-quinoxaline with 2,5-dichloro amide3.7
Bis-triazolo-quinoxaline with 2-hydroxy amide5.8
Bis-triazolo-quinoxaline with 4-hydroxy amide9.7
Bis-triazolo-quinoxaline with 4-chloro amide9.4

Potential Interactions with Other Enzymatic Targets (e.g., Phosphodiesterases, FAK for related compounds)

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is linked to cancer progression and metastasis. nih.govbioworld.com Several small-molecule FAK inhibitors containing a benzamide scaffold have been developed. nih.gov For instance, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were designed as FAK inhibitors. nih.gov In another study, a 2,4-diarylaminopyrimidine derivative with a 3-sulfamoylbenzamide moiety showed potent FAK inhibition with an IC50 value of 0.4 nM and significantly inhibited the growth of tumor cell lines. bioworld.com These compounds typically act as ATP-competitive inhibitors, blocking the kinase activity of FAK and its downstream signaling pathways. rsc.org

Phosphodiesterases (PDEs): PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in various diseases, including inflammatory and neurological disorders. drugbank.com Benzimidazole derivatives, which share structural similarities with benzamides, have been identified as potent inhibitors of PDE10A. nih.gov While direct evidence for N-(4-hydroxyphenyl)-3-nitrobenzamide is not available, the broader class of related aromatic amides has been investigated for PDE inhibition. For example, derivatives of 1,3-bis(cyclopropylmethyl)xanthine have shown selective inhibition of different PDE isoenzymes. nih.gov

Antimicrobial Activity Investigations

Antitubercular Efficacy against Mycobacterium tuberculosis (Insights from Related Benzamides)

Tuberculosis (TB) remains a significant global health threat, and the development of new antitubercular agents is a priority. mdpi.com Benzamide derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Notably, nitrobenzamides are known to inhibit the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. mdpi.com

A study exploring 3,5-dinitrobenzamide derivatives revealed compounds with potent activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 0.031 µg/mL, comparable to the frontline drug isoniazid. mdpi.com Computational docking studies suggested that these compounds likely interact with critical sites near FAD and cysteine within the DprE1 enzyme. mdpi.com The presence of terminal aromatic groups on the benzamide scaffold was found to be beneficial for antitubercular activity. mdpi.com Other research on different benzamide-containing structures, such as 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, has also identified compounds with significant in vitro activity against Mtb H37Rv. nih.gov

Table 3: Antitubercular Activity of Related Benzamide Derivatives against Mtb H37Rv
Compound ClassReported MIC (µg/mL)
3,5-Dinitrobenzamide derivatives (c2, d1, d2)0.031
N-Pyrazolyl Benzamide derivative (5a)25
Benzimidazole derivative (5g)0.112 (µM)

Broad-Spectrum Antibacterial Activity (Insights from Related Derivatives)

Beyond their specific action against Mtb, benzamide derivatives have demonstrated a wide range of antibacterial activities against various pathogens. nanobioletters.com The benzamide scaffold is a core component of many compounds developed to combat the rise of multidrug-resistant bacteria. nih.govgoogle.com

For instance, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 and 6.25 µg/mL, respectively. nanobioletters.com Another series of benzamides derived from 2-amino-5-bromo/nitropyridine exhibited promising activity against clinically isolated bacterial strains, with MIC values in the micromolar range (0.22-1.49 µM). epa.gov The mechanism of action for some of these broad-spectrum benzamides involves the inhibition of the FtsZ protein, a key component of the bacterial cell division machinery. nih.govnih.gov This inhibition disrupts cell division, leading to bacterial death, and represents a promising target for developing novel antibiotics. nih.gov

Table 4: Broad-Spectrum Antibacterial Activity of Benzamide Derivatives
Compound TypeBacterial StrainReported MIC (µg/mL)
N-Benzamide derivative (5a)B. subtilis6.25
N-Benzamide derivative (5a)E. coli3.12
N-Benzamide derivative (6b)E. coli3.12
N-Benzamide derivative (6c)B. subtilis6.25

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzamide derivatives, including nitro-substituted compounds like this compound, is an area of significant interest. While direct studies on this specific molecule are limited, the mechanisms can be inferred from the known activities of its core chemical moieties: the nitroaromatic group and the benzamide structure.

One of the most recognized antimicrobial mechanisms for nitroaromatic compounds involves the reductive activation of the nitro (NO₂) group within microbial cells. encyclopedia.pub This reduction, which occurs more readily in the low-oxygen environment of many bacteria, produces highly reactive nitroso and hydroxylamine (B1172632) intermediates. encyclopedia.pub These reactive species can induce widespread cellular damage by covalently binding to critical biomolecules such as DNA, leading to nuclear damage and subsequent cell death. encyclopedia.pub This mechanism is a cornerstone of the activity of well-known nitroaromatic drugs. nih.gov

Another plausible mechanism is the disruption of the proton gradient across the microbial cell membrane. The structural features of such compounds can interfere with the electron transport chain or the integrity of the cell membrane itself, leading to a collapse of the proton motive force. This dissipation of the proton gradient would disrupt ATP synthesis and other essential cellular processes, ultimately leading to bacterial cell death.

Antiproliferative and Anticancer Mechanistic Studies (Pre-clinical Focus)

The evaluation of this compound's antiproliferative activity involves assessing its cytotoxicity against various human cancer cell lines. While specific data for this exact compound is not widely published, studies on related N-phenylbenzamide and nitroaromatic derivatives provide valuable insights into its potential efficacy against cell lines such as the MCF-7 breast adenocarcinoma and Hep G2 hepatocellular carcinoma lines.

For instance, various benzamide derivatives have demonstrated potent cytotoxic effects. Newly synthesized imidazole-based N-phenylbenzamide derivatives showed IC₅₀ values between 7.5 and 11.1 μM against MCF-7, HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov Similarly, certain coumarin-based benzamides have been tested against Hep G2 cells, with some derivatives showing significant cytotoxic activity. distantreader.org One study on N-alkyl gallamide derivatives reported that N-tert-butyl gallamide and N-hexyl gallamide exhibited stronger cytotoxicity against MCF-7 cells than the parent compound, gallic acid, and even the standard chemotherapeutic drug doxorubicin. orientjchem.org

These findings suggest that the this compound scaffold has the potential for anticancer activity. The cytotoxicity is often dose-dependent, and the IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are key indicators of potency. nih.gov

Table 1: Illustrative Cytotoxicity (IC₅₀ in µM) of Related Benzamide Derivatives against Cancer Cell Lines This table presents data from related compounds to illustrate the potential activity of the benzamide scaffold, as direct data for this compound is limited.

Compound Type MCF-7 (Breast) Hep G2 (Liver) Other Cell Lines
Imidazole-based N-phenylbenzamide (cpd 4f) nih.gov 8.9 µM - A549: 7.5 µM; HeLa: 9.3 µM
N-hexyl gallamide orientjchem.org 3.5 µg/mL - -
N-tert-butyl gallamide orientjchem.org 2.1 µg/mL - -
Benzimidazole derivative (se-182) Moderate 15.58 µM A549: 15.80 µM
Quercetin nih.gov >100 µM >100 µM -

The anticancer effects of many small molecules are rooted in their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. wikipedia.orgmdpi.com Overactivation of this pathway promotes tumor growth and reduces apoptosis. wikipedia.org

While direct evidence for this compound is pending, related benzamide and nitroaromatic structures have been investigated for their impact on this and other pathways. The PI3K/AKT/mTOR pathway is a central regulator in many cancers, and its inhibition is a key therapeutic strategy. nih.gov Synthetic compounds are often designed to target kinases like PI3K, AKT, or mTOR to block the signaling cascade and induce cancer cell death. mdpi.com Polyphenolic compounds, which share the hydroxyphenyl moiety, have been shown to modulate multiple signaling pathways, including the MAPK and Akt pathways, leading to cell cycle arrest and apoptosis. mdpi.com The structural components of this compound suggest it could potentially interact with protein kinases within these pathways, although this requires experimental validation.

The antiproliferative activity of compounds like this compound is expected to manifest through various observable changes in cancer cells. These phenotypic alterations are the downstream consequences of the molecular mechanisms initiated by the compound.

Key cellular effects often observed with active anticancer compounds include:

Induction of Apoptosis: This programmed cell death is a hallmark of effective chemotherapy. It is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. Studies on related benzamide derivatives have shown the ability to induce apoptosis, often by increasing the population of cells in the pre-G1 phase of the cell cycle. distantreader.org

Cell Cycle Arrest: Many anticancer agents halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. For example, a novel benzamide derivative was found to cause cell cycle arrest at the G1/S phase in HepG2 cells. distantreader.org

Inhibition of Proliferation: A primary goal is to stop the uncontrolled growth of cancer cells. This is typically the first effect measured in cytotoxicity assays like the MTT assay.

Changes in Cell Morphology: Treatment with a cytotoxic compound can lead to visible changes in cell shape and adherence as cells begin to undergo stress and apoptosis.

The nitroaromatic component of the molecule may also play a role, particularly in hypoxic (low-oxygen) tumor environments. Such compounds can be bioreductively activated to more potent cytotoxic agents specifically within these regions, offering a degree of selectivity for solid tumors. nih.gov

Antioxidant Activity Assessment (Insights from Related Compounds)

The chemical structure of this compound contains a 4-hydroxyphenyl group, which is a phenolic moiety. Phenolic compounds are well-known for their antioxidant properties. This activity stems from their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

The antioxidant potential of related phenolic acids and benzamide derivatives has been evaluated using various assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of a compound to scavenge the stable DPPH free radical. The activity of phenolic compounds in this assay is often linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), another indicator of antioxidant capacity.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound analogues, SAR studies would explore how changes to different parts of the molecule affect its antimicrobial and anticancer properties.

Key areas for modification and the expected impact on activity include:

The Nitro Group:

Position: The position of the nitro group on the benzamide ring (ortho, meta, or para) can significantly impact activity. Studies on nitroaromatic compounds have shown that positional changes alter the electronic properties and steric profile of the molecule, affecting how it binds to biological targets. nih.gov For example, in one study of 3-arylcoumarins, a nitro substituent in the meta position of an aryl ring was more active than one in the para position. nih.gov

Replacement: Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -NH₂, -OCH₃) groups would clarify the role of its electronic and reductive properties in the mechanism of action.

The Hydroxyphenyl Group:

Hydroxyl Position: Moving the hydroxyl group on the N-phenyl ring (to ortho or meta positions) would affect its hydrogen bonding capabilities and antioxidant potential.

Substitution: Introducing other substituents on this ring could modulate lipophilicity and, consequently, cell membrane permeability. For N-alkyl gallamide derivatives, increasing the length and branching of an alkyl chain on a related structure enhanced cytotoxicity against MCF-7 cells, suggesting that increased non-polarity improved cell permeability. orientjchem.org

The Amide Linker:

The amide bond provides structural rigidity. Modifying it to a thioamide or replacing it with a different linker could alter the molecule's conformation and binding affinity to target proteins.

SAR studies on various benzamide and nitroaromatic series have consistently shown that small structural modifications can lead to significant changes in biological potency and selectivity, providing a rational basis for the development of more effective therapeutic agents. nih.govnih.gov

Influence of the Nitro Group Position and Electronic Effects on Bioactivity

The nitro group (NO₂) is a potent electron-withdrawing group, and its position on the benzoyl ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. researchgate.net In this compound, the nitro group is located at the meta-position.

Due to its strong electron-withdrawing nature, the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the meta position, where the nitro group resides in this compound, experiences a comparatively smaller decrease in electron density. This specific electronic distribution can be critical for the molecule's interaction with biological receptors, where precise electrostatic complementarity is often required for binding. The altered polarity and electron distribution caused by the meta-nitro group can favor interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition or receptor modulation. researchgate.net

Table 1: Influence of Nitro Group Position on Electronic Properties of the Benzoyl Ring

Nitro Group Position Electronic Effect Expected Impact on Bioactivity
Ortho Strong electron-withdrawing effect; potential for steric hindrance and intramolecular hydrogen bonding with the amide proton. May alter binding conformation and affinity due to steric and electronic factors.
Meta Strong electron-withdrawing effect, primarily inductive; avoids direct resonance delocalization with the carbonyl group. Creates a specific electrostatic potential map that may be optimal for certain receptor interactions.

Role of the Hydroxyl Group in Mediating Biological Interactions

The phenolic hydroxyl (-OH) group on the para-position of the phenyl ring is a critical functional group that often plays a pivotal role in mediating a molecule's biological activity. scbt.com Its significance stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating specific and strong interactions with amino acid residues in protein binding sites, such as enzymes or receptors. scbt.com

Hydrogen bonds are highly directional and are fundamental to the specificity of drug-receptor interactions. The hydroxyl group of this compound can form hydrogen bonds with residues like aspartate, glutamate, serine, or threonine in a binding pocket, anchoring the molecule in a specific orientation and contributing significantly to its binding affinity. scbt.com The presence and position of hydroxyl groups are known to be crucial for the inhibitory activity of various compounds. Studies on other molecular classes have shown that polyphenolic compounds are more effective at destabilizing protein structures than analogues lacking these groups, precisely because of their enhanced hydrogen bonding capability.

Furthermore, the hydroxyl group increases the polarity of its end of the molecule, which can influence its pharmacokinetic properties, including solubility and membrane permeability. It also provides a potential site for metabolic modification (e.g., glucuronidation or sulfation), which is a key factor in the compound's metabolism and clearance from the body.

Impact of Substitutions on the para-hydroxyphenyl and meta-nitrobenzoyl Moieties

The biological activity of this compound can be modulated by introducing various substituents onto its two aromatic rings. Such modifications can alter the compound's size, shape, lipophilicity, and electronic properties, leading to changes in its binding affinity, selectivity, and pharmacokinetic profile.

Substitutions on the para-hydroxyphenyl Moiety:

Modifications to this ring can significantly impact interactions with a biological target.

Modification of the Hydroxyl Group: Converting the -OH group to a methoxy (B1213986) (-OCH₃) group eliminates its hydrogen bond donating ability, which can drastically reduce binding affinity if this interaction is critical. However, this change would also increase the molecule's lipophilicity, potentially enhancing membrane permeability.

Introduction of Other Substituents: Adding small, electron-withdrawing groups like halogens (e.g., F, Cl) could enhance binding through new electronic or halogen-bond interactions. Conversely, introducing bulky groups could cause steric hindrance, preventing the molecule from fitting into its binding site.

Substitutions on the meta-nitrobenzoyl Moiety:

Changes to this part of the molecule can fine-tune its electronic properties and introduce new points of interaction.

Modification of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) would maintain the electron-deficient nature of the ring but with different steric and electronic profiles, potentially altering activity and selectivity. Replacing it with an electron-donating group (e.g., amino, methoxy) would fundamentally change the electronic properties and likely result in a very different biological activity profile.

Introduction of Additional Substituents: Adding other functional groups to the nitro-bearing ring could lead to new interactions with the target. For example, adding a halogen or a methyl group could influence the compound's lipophilicity and binding. Structure-activity relationship (SAR) studies on related N-phenylbenzamide derivatives have shown that such substitutions can have a profound effect on antiviral activity.

Table 2: Predicted Impact of Substitutions on the Bioactivity of this compound

Moiety Position of Substitution Substituent Type Predicted Effect on Bioactivity
para-hydroxyphenyl 4-position (replacing -OH) Methoxy (-OCH₃) Decrease in hydrogen bond donation, potential loss of affinity. Increase in lipophilicity.
para-hydroxyphenyl 3- or 5-position Halogen (e.g., -Cl, -F) Increased lipophilicity; potential for new halogen bonding interactions.
meta-nitrobenzoyl 3-position (replacing -NO₂) Amino (-NH₂) Change from electron-withdrawing to electron-donating; significant alteration of electronic properties and likely bioactivity.

Conclusions and Future Research Directions

Synthesis of N-(4-hydroxyphenyl)-3-nitrobenzamide: Current Understanding and Future Prospects

The synthesis of this compound is typically achieved through the amidation reaction between a derivative of 3-nitrobenzoic acid and 4-aminophenol (B1666318). The most common method involves the activation of the carboxylic acid group of 3-nitrobenzoic acid to facilitate the nucleophilic attack by the amino group of 4-aminophenol.

A prevalent synthetic strategy involves the conversion of 3-nitrobenzoic acid to its more reactive acid chloride, 3-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternative methods for amide bond formation could also be explored to improve yield, purity, and environmental sustainability. These include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct reaction between 3-nitrobenzoic acid and 4-aminophenol under milder conditions.

Future prospects in the synthesis of this compound and its analogues could focus on the development of more efficient and greener synthetic protocols. This could involve exploring microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, or the use of novel catalytic systems that minimize the use of stoichiometric reagents.

Synthesis Step Reagents Purpose
Acid Activation Thionyl chloride (SOCl₂) or Oxalyl chlorideConverts the carboxylic acid to a more reactive acid chloride.
Amide Formation 4-aminophenol, Pyridine or TriethylamineForms the amide bond and neutralizes the HCl byproduct.
Alternative Coupling DCC or EDCFacilitates direct amide bond formation under milder conditions.

Comprehensive Structural Characterization through Synergistic Spectroscopic and Crystallographic Methods

A thorough structural characterization is paramount to confirm the identity, purity, and three-dimensional conformation of this compound. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 3-nitrobenzoyl and 4-hydroxyphenyl rings, as well as signals for the amide and hydroxyl protons. The ¹³C NMR spectrum would complement this by providing information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and O-H stretching of the amide and phenol (B47542) groups, the C=O stretching of the amide, and the N-O stretching of the nitro group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Future research should aim to obtain and publish a complete set of spectroscopic and crystallographic data for this compound to serve as a reference for future studies.

Elucidation of Biological Activities and Underlying Mechanisms through Computational and Experimental Approaches

The biological potential of this compound remains largely unexplored. The presence of the benzamide (B126) scaffold, which is a common feature in many biologically active compounds, suggests that this molecule could be a candidate for biological screening.

Computational Approaches:

Molecular Docking: In silico molecular docking studies could be employed to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors that are implicated in disease. This can help in prioritizing experimental assays.

Pharmacophore Modeling: Based on its structure, pharmacophore models can be developed to identify the key chemical features responsible for potential biological activity.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing an early assessment of its drug-likeness.

Experimental Approaches:

In Vitro Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities. Given the structural motifs, screening for anticancer, antimicrobial, or anti-inflammatory activities could be a starting point.

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be necessary to elucidate the underlying mechanism of action. This could involve enzymatic assays, cell-based assays, and other molecular biology techniques.

A synergistic approach combining computational predictions with experimental validation will be crucial in efficiently exploring the biological potential of this compound.

Strategic Directions for the Rational Design and Optimization of Novel Benzamide Scaffolds

Should this compound exhibit interesting biological activity, its structure would serve as a starting point for the rational design and optimization of more potent and selective analogues.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would involve the synthesis of a library of related compounds with modifications at key positions. For instance, the position and nature of the substituent on the benzoyl ring could be varied. The nitro group could be moved to the ortho or para position, or it could be replaced with other electron-withdrawing or electron-donating groups.

Modifications of the Hydroxyphenyl Ring: The hydroxyl group on the phenyl ring could be modified to an ether or an ester to investigate the effect on activity and physicochemical properties. The position of the hydroxyl group could also be varied.

Bioisosteric Replacement: Bioisosteric replacement of the amide linker could be explored to improve metabolic stability or other pharmacokinetic properties.

These strategic modifications, guided by computational modeling, would aim to enhance the desired biological activity while minimizing any potential off-target effects.

Potential Translational Research Avenues for Pre-clinical Development

If a lead compound with promising in vitro activity and a well-defined mechanism of action emerges from the SAR studies, the next logical step would be to pursue preclinical development.

In Vivo Efficacy Studies: The lead compound(s) would need to be evaluated in relevant animal models of the disease for which it has shown in vitro activity. These studies would aim to demonstrate in vivo efficacy and establish a dose-response relationship.

Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animals would be necessary to understand the absorption, distribution, metabolism, and excretion of the compound. This information is critical for determining its suitability as a drug candidate.

Preliminary Toxicology Studies: Initial toxicology studies would be required to assess the safety profile of the lead compound. This would involve evaluating its acute and chronic toxicity in animal models.

The successful completion of these preclinical studies would be a prerequisite for advancing a novel benzamide derivative based on the this compound scaffold into clinical trials.

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